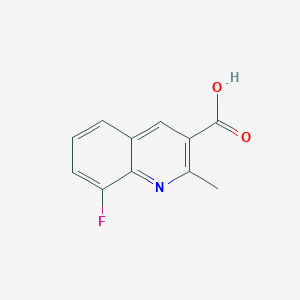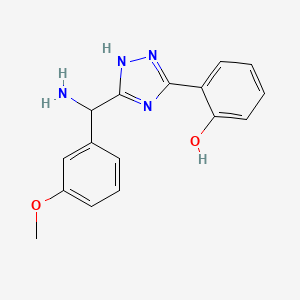![molecular formula C19H19BrN2O4 B12116048 13-Bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12116048.png)
13-Bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Brom-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-9,12-dion ist eine komplexe organische Verbindung, die sich durch ihre einzigartige tricyclische Struktur auszeichnet.
Vorbereitungsmethoden
Die Synthese von 13-Brom-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-9,12-dion umfasst mehrere Schritte. Die Syntheseroute beginnt typischerweise mit der Herstellung der tricyclischen Kernstruktur, gefolgt von der Einführung der Brom-, Methyl- und Phenylmethoxygruppen. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren sind entscheidend für die erfolgreiche Synthese dieser Verbindung. Industrielle Produktionsmethoden können die Optimierung dieser Bedingungen beinhalten, um höhere Ausbeuten und Reinheiten zu erzielen.
Analyse Chemischer Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Sie kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Substitution: Das Bromatom kann unter Verwendung geeigneter Reagenzien durch andere funktionelle Gruppen substituiert werden. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
13-Brom-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-9,12-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Sie kann auf ihre potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht werden.
Medizin: Die Forschung kann ihre potenzielle Verwendung als pharmazeutisches Zwischenprodukt oder als aktiver Wirkstoff untersuchen.
Industrie: Sie kann bei der Entwicklung neuer Materialien oder als Reagenz in industriellen Prozessen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen. Die Brom- und Phenylmethoxygruppen können eine Rolle für ihre Bindungsaffinität und Spezifität spielen. Die genauen Pfade und molekularen Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ihrer Verwendung ab.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine and phenylmethoxy groups may play a role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen gehören andere tricyclische Strukturen mit verschiedenen Substituenten. Zum Beispiel:
- 11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-13-carbonsäure
- 7-Methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazin-9-carbonsäure Diese Verbindungen teilen sich eine ähnliche Kernstruktur, unterscheiden sich aber in ihren Substituenten, was ihre chemischen Eigenschaften und Anwendungen erheblich beeinflussen kann. Die Einzigartigkeit von 13-Brom-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-9,12-dion liegt in ihrer spezifischen Kombination von Substituenten, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
IUPAC Name |
13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-12-7-8-25-15-10-21-9-14(20)17(23)18(16(21)19(24)22(12)15)26-11-13-5-3-2-4-6-13/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXSSMSOAWHOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)Br)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115995.png)
![[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine](/img/structure/B12115996.png)
![3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12115999.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12116006.png)
![(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12116009.png)


![Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-](/img/structure/B12116029.png)
![Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-](/img/structure/B12116031.png)
